molecular formula C13H11ClN4 B2501347 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine CAS No. 957503-48-9

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Cat. No. B2501347
M. Wt: 258.71
InChI Key: LXTBQDBMCZEHIV-UHFFFAOYSA-N
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Description

The compound 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a heterocyclic compound that is part of a broader class of phthalazine derivatives. These compounds are of interest due to their potential applications in organic and medicinal chemistry. While the provided papers do not directly discuss 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, they do provide insights into the synthesis, properties, and applications of related phthalazine derivatives.

Synthesis Analysis

The synthesis of phthalazine derivatives can be achieved through various methods. One approach involves a one-pot three-component cyclocondensation reaction using phthalhydrazide, aldehydes, and malononitrile/ethyl cyanoacetate catalyzed by InCl3 under solvent-free conditions, which is noted for its high yields and shorter reaction times . Another method includes the synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines from 4,7-dihalogenated benzalphthalides, with the possibility of obtaining compounds with different substituents through intermediate phthalazin-1-ones . Additionally, a four-component reaction has been developed to synthesize highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates, involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by the presence of the phthalazine moiety fused with other heterocyclic rings such as pyrazole. The structure of these compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and MS . The structural diversity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, which can significantly affect their chemical and physical properties.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of complex structures . Moreover, the combination of click chemistry with multicomponent reactions has been employed to synthesize triazolylmethyl-substituted phthalazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. For example, the fluorescence characteristics of rare earth complexes of 1,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine have been studied, showing that these properties can vary significantly in different solvents . The solvent-free synthesis methods developed for these compounds also highlight their stability and potential for environmentally benign applications .

Scientific Research Applications

Antidepressant Activities

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine and its derivatives have shown potential in antidepressant activities. Studies using mice have indicated that certain derivatives, such as R 121919 and DMP 696, significantly decreased immobility time in the tail suspension test, indicating antidepressant-like effects without impairing general locomotor activity. These findings support the theory that nonpeptidic CRF1 receptor antagonists, which include certain derivatives of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, may possess antidepressant-like activity and represent a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen, Carey, & Gold, 2004).

Synthesis and Chemical Structure Analysis

A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized, and their structures were characterized by various methods including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. The compounds were evaluated for antidepressant and neurotoxicity screening, suggesting the potential therapeutic use of these structures in medical applications (Mathew, Suresh, & Anbazhagan, 2014).

Metabolic Studies

S-triazolo[3,4-a]phthalazine (Tri-P), when orally administered in rats, resulted in a more lipophilic metabolite identified as 7-methylthio Tri-P. This study indicated the role of the liver in metabolic reactions of Tri-P to its 7-methylthio conjugate in rats, demonstrating the importance of understanding the metabolic pathways for optimizing drug efficacy and safety (Imamura et al., 2003).

Quinoxaline Compounds

Quinoxaline and its analogs, chemically related to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, are used as dyes, pharmaceuticals, and antibiotics. They have been explored for their antitumoral properties and as catalysts' ligands in various applications. This highlights the chemical versatility and the range of applications of compounds related to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (Pareek & Kishor, 2015).

properties

IUPAC Name

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBQDBMCZEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324691
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

CAS RN

957503-48-9
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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